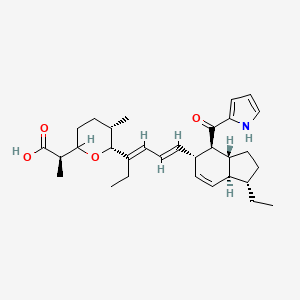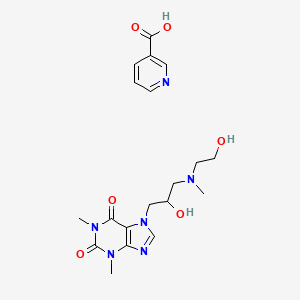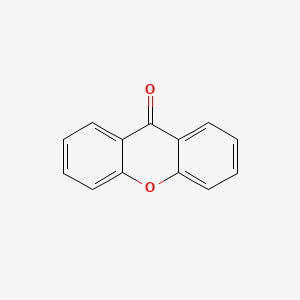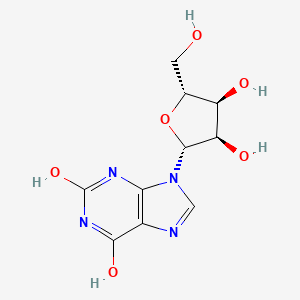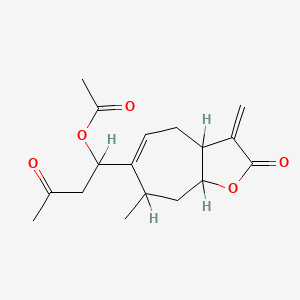
Yangambin
Vue d'ensemble
Description
Yangambin is a furofuran lignan, isolated from plants such as members of the Annonaceae family, including species of the genus Rollinia, and from the Magnolia biondii . It is a selective PAF receptor antagonist and inhibits Ca2+ influx through voltage-gated Ca2+ channels, leading to the reduction in [Ca2+]i in vascular smooth muscle cells and consequent peripheral vasodilation .
Synthesis Analysis
The synthesis of this compound involves a one-pot conjugate addition/aldol reaction that involves an enantioenriched benzyl tert-butyl sulfoxide, an enone, and gaseous formaldehyde to construct the bis (phenylpropanoid) backbone . The reduction of the ketone with diisobutylaluminium hydride and acid-catalysed cyclisation in EtOH furnished this compound .
Molecular Structure Analysis
This compound has a molecular formula of C24H30O8 . The molecular structure of this compound can be found in various scientific databases .
Chemical Reactions Analysis
The formation of 2,5-diaryltetrahydrofuran lignans was observed as a side reaction in the final step of this compound synthesis . Acid-catalysed cyclisation of the aldol intermediate gave a completely different outcome .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 446.49 . More detailed physical and chemical properties can be found in various scientific databases .
Applications De Recherche Scientifique
Activité Leishmanicide
Le Yangambin a été trouvé pour réduire la viabilité intracellulaire des espèces de Leishmania d'une manière dépendante de la concentration, suggérant son potentiel comme traitement pour la leishmaniose .
Santé cardiovasculaire
Des études ont montré que le this compound peut agir comme un agent pharmacologique efficace contre l'effondrement cardiovasculaire et la mortalité dans le choc endotoxinique . Il présente également des propriétés qui peuvent protéger contre le choc anaphylactique et a un effet relaxant sur les anneaux mésentériques précontractés dénudés de l'endothélium .
Inhibition de l'agrégation plaquettaire
Il a été observé que le this compound déplace la courbe dose-réponse pour l'agrégation plaquettaire induite par le PAF vers la droite, indiquant son rôle d'antagoniste compétitif .
Propriétés anti-allergiques
La recherche indique que le this compound peut avoir des propriétés anti-allergiques, bien que les utilisations médicinales traditionnelles de cette plante ne soient pas bien connues .
Profil pharmacologique
L'effet relaxant du this compound sur les anneaux mésentériques précontractés partage un profil pharmacologique similaire à celui produit par la nifédipine, suggérant son utilisation potentielle dans le traitement des affections liées à l'inhibition de l'influx de calcium .
Effets immunomodulateurs
Le this compound a montré des effets immunomodulateurs pertinents dans des études d'infection in vitro avec L. amazonensis et L. braziliensis, fournissant un aperçu de ses applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
Yangambin, a furofuran lignan isolated from Brazilian plants, primarily targets the Platelet-Activating Factor (PAF) receptors . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation . This compound also interacts with L-type Ca2+ channels .
Mode of Action
This compound acts as a competitive antagonist at PAF receptors . It inhibits the binding of PAF to its receptors, thereby antagonizing PAF-induced biological effects . Furthermore, this compound inhibits Ca2+ influx through voltage-gated Ca2+ channels, leading to a reduction in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells and consequent peripheral vasodilation .
Biochemical Pathways
The cardiovascular properties of naturally occurring lignans like this compound have been mainly related to their ability to:
These actions lead to changes in intracellular calcium levels and modulation of the PAF pathway, affecting various downstream effects such as platelet aggregation and vascular tone .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ether, dimethyl sulfoxide, and alcohol . This suggests that this compound may have good bioavailability due to its solubility in these solvents, but more research is needed to confirm this.
Result of Action
This compound has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner . It also prevents the cardiovascular collapse observed during anaphylactic and endotoxic septic shocks, as well as the vascular and cardiac hyporesponsiveness to catecholamines in endotoxic shock . These effects are likely due to its action on PAF receptors and calcium channels.
Action Environment
It’s known that this compound is relatively stable under normal temperatures but can decompose under high temperatures and sunlight . Therefore, environmental factors such as temperature and light exposure could potentially influence the action, efficacy, and stability of this compound.
Safety and Hazards
Orientations Futures
Yangambin has been found to reduce the intracellular viability of Leishmania species in a concentration-dependent manner, suggesting potential applications in the treatment of Cutaneous Leishmaniasis . Further studies are needed to evaluate the potential of this compound in treating other diseases .
Propriétés
IUPAC Name |
(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFUIXSXUASEX-RZTYQLBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025819 | |
| Record name | Yangambin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13060-14-5 | |
| Record name | (+)-Yangambin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13060-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yangambin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yangambin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4'-((methyl(3-(pyridin-4-yl)benzyl)carbamoyl)oxy)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1684178.png)
![4'-Carbamoyl-[1,1'-biphenyl]-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate](/img/structure/B1684179.png)
![4-[(4-chloroanilino)methyl]-N,N-diethylaniline](/img/structure/B1684180.png)
![N-[[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamoyl]benzamide](/img/structure/B1684182.png)
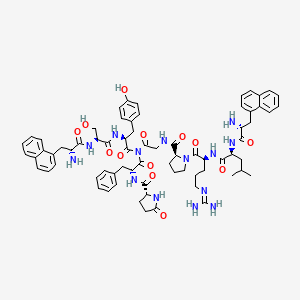

![N6-(4-[1,4'-Bipiperidin]-1'-yl-2-ethoxyphenyl)-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1684187.png)
